molecular formula C23H19NO2 B2446711 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone CAS No. 478260-73-0

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone

Cat. No.: B2446711
CAS No.: 478260-73-0
M. Wt: 341.41
InChI Key: AMEKIKUAIQBPMS-QNGOZBTKSA-N
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Description

The compound has a molecular formula of C23H19NO2 and a molecular weight of 341.41.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone typically involves the condensation of 4-methoxyaniline with 3-phenyl-1-indanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone has a wide range of scientific research applications, including:

    Chemistry: Used as a dye molecule in various chemical reactions and processes.

    Biology: Employed in biological imaging and as a fluorescent probe due to its unique optical properties.

    Medicine: Investigated for potential therapeutic applications, including cancer treatment and photodynamic therapy.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound is known to target cellular structures and pathways involved in oxidative stress and apoptosis. Its dye properties allow it to localize in specific cellular compartments, making it useful for imaging and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone (IR-780)
  • IR-783 : Another dye molecule with similar properties but different structural features.
  • IR-820 : A related compound with distinct optical properties and applications.

Uniqueness

This compound stands out due to its unique combination of optical properties, making it highly suitable for imaging and therapeutic applications. Its ability to target specific cellular structures and pathways further enhances its utility in scientific research.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyanilino)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-26-18-13-11-17(12-14-18)24-15-21-22(16-7-3-2-4-8-16)19-9-5-6-10-20(19)23(21)25/h2-15,22,24H,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKIKUAIQBPMS-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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